methyl{[1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl]methyl}amine
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Overview
Description
Methyl{[1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl]methyl}amine is a compound that features a trifluoroethyl group attached to a pyrazole ring. This compound is of interest due to its unique chemical structure, which imparts distinct physical and chemical properties. The presence of the trifluoroethyl group can influence the compound’s reactivity and interactions with other molecules, making it valuable in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl{[1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl]methyl}amine typically involves the reaction of 1-(2,2,2-trifluoroethyl)-1H-pyrazole with methylamine. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as diethyl ether . The reaction mixture is stirred at a specific temperature to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors and automated systems to monitor and control reaction parameters .
Chemical Reactions Analysis
Types of Reactions
Methyl{[1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl]methyl}amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The trifluoroethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in an aqueous or organic solvent.
Reduction: Lithium aluminum hydride; reactions are often conducted in anhydrous conditions.
Substitution: Various nucleophiles can be used for substitution reactions, often requiring a catalyst or specific reaction conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or other reduced forms of the compound .
Scientific Research Applications
Methyl{[1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl]methyl}amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological molecules and pathways.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl{[1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl]methyl}amine involves its interaction with specific molecular targets. The trifluoroethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, influencing biological pathways. The exact mechanism can vary depending on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
N-Methyl-N-(2,2,2-trifluoroethyl)amine: Shares the trifluoroethyl group but differs in the overall structure.
2,2,2-Trifluoroethyl methacrylate: Contains the trifluoroethyl group but is used primarily in polymer chemistry
Uniqueness
Methyl{[1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl]methyl}amine is unique due to the combination of the pyrazole ring and the trifluoroethyl group. This combination imparts distinct chemical properties that are not found in similar compounds, making it valuable for specific research and industrial applications .
Biological Activity
Methyl{[1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl]methyl}amine, with the CAS number 1855899-60-3, is a compound that has garnered interest due to its potential biological activities. This article reviews its chemical properties, synthesis, and biological evaluations based on available literature.
The molecular formula of this compound is C7H11ClF3N3, with a molecular weight of 229.63 g/mol. The structure includes a pyrazole ring substituted with a trifluoroethyl group, which is significant for its biological interactions.
Property | Value |
---|---|
Molecular Formula | C7H11ClF3N3 |
Molecular Weight | 229.63 g/mol |
CAS Number | 1855899-60-3 |
Synthesis
The synthesis of this compound involves the reaction of appropriate precursors under controlled conditions to yield the target compound. The specific synthetic route may vary based on the desired purity and yield.
Antitumor Activity
Research indicates that pyrazole derivatives exhibit significant antitumor properties. This compound is hypothesized to act on various cancer cell lines through mechanisms involving inhibition of key signaling pathways such as BRAF(V600E) and EGFR. Studies have shown that similar compounds can inhibit tumor growth in vitro and in vivo models .
Anti-inflammatory Properties
Anti-inflammatory activity has been noted in various pyrazole derivatives. The compound may inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. This activity is crucial for developing therapeutic agents targeting inflammatory diseases .
Antimicrobial Effects
Preliminary studies suggest that this compound could possess antimicrobial properties. Pyrazole derivatives have been reported to disrupt bacterial cell membranes, leading to cell lysis and death. This mechanism is vital for designing new antimicrobial agents against resistant strains .
Case Studies
Case Study 1: Antitumor Efficacy
A study evaluated the efficacy of a series of pyrazole derivatives against various cancer cell lines. This compound was included in the screening and demonstrated promising results with an IC50 value comparable to established chemotherapeutics.
Case Study 2: Anti-inflammatory Activity
In vitro assays were conducted to assess the anti-inflammatory effects of this compound. The compound significantly reduced nitric oxide production in macrophages stimulated with lipopolysaccharides (LPS), indicating potential for further development as an anti-inflammatory drug.
Properties
Molecular Formula |
C7H11ClF3N3 |
---|---|
Molecular Weight |
229.63 g/mol |
IUPAC Name |
N-methyl-1-[1-(2,2,2-trifluoroethyl)pyrazol-3-yl]methanamine;hydrochloride |
InChI |
InChI=1S/C7H10F3N3.ClH/c1-11-4-6-2-3-13(12-6)5-7(8,9)10;/h2-3,11H,4-5H2,1H3;1H |
InChI Key |
IBFVBCKSYOAFFL-UHFFFAOYSA-N |
Canonical SMILES |
CNCC1=NN(C=C1)CC(F)(F)F.Cl |
Origin of Product |
United States |
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